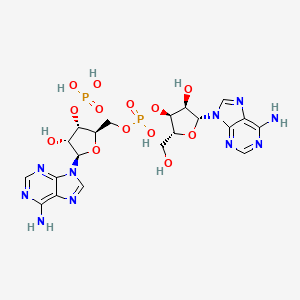

Adenylyl-(3'-5')-adenosine 3'-monophosphate

Description

Historical Discovery and Contextualization Within Nucleotide Second Messenger Systems

The discovery of c-di-AMP originated from crystallographic studies of Thermotoga maritima DisA (DNA integrity scanning protein A), where electron density maps revealed an unexpected dinucleotide product synthesized from ATP precursors. Subsequent biochemical characterization in 2008 confirmed DisA's diadenylate cyclase activity, establishing c-di-AMP as the first cyclic dinucleotide second messenger identified through structural proteomics rather than functional screening. This finding expanded the known repertoire of bacterial signaling molecules beyond canonical systems like cyclic adenosine monophosphate (cAMP) and cyclic diguanylate (c-di-GMP).

Unlike cAMP—a derivative of ATP that regulates carbon metabolism through allosteric modulation—c-di-AMP functions as a symmetric 3',5'-phosphodiester-linked dimer with two adenine bases. Its discovery timeline contrasts sharply with other second messengers:

- 1957 : cAMP characterized in Escherichia coli

- 1987 : c-di-GMP identified as cellulose synthase activator

- 2008 : c-di-AMP detected via structural biology approaches

This delayed recognition stems from c-di-AMP's essentiality in many species, complicating genetic studies, and its low abundance under standard laboratory conditions. The molecule's primary role as a stress-responsive signal became apparent through phenotypic analyses of cyclase (DacA) and phosphodiesterase (GdpP/Pde2) mutants in Bacillus subtilis and Listeria monocytogenes, which exhibited defects in osmolyte uptake, cell wall integrity, and sporulation.

Taxonomic Distribution Across Bacterial and Archaeal Lineages

c-di-AMP synthesis occurs in phylogenetically diverse prokaryotes, with genomic analyses identifying diadenylate cyclase (DAC) domains in:

Notably, 94% of sequenced Firmicutes genomes encode at least one DAC homolog, compared to 63% of Actinobacteria and 41% of Archaea. The molecule's absence in most Proteobacteria and eukaryotic cells (except as an infection-associated pathogen-associated molecular pattern) suggests evolutionary specialization for low-water-potential environments. In Streptococcus pyogenes, c-di-AMP coordinates biofilm formation, SpeB protease production, and oxidative stress resistance through Pde2-mediated degradation. Archaeal species like Methanocaldococcus jannaschii require DAC activity for viability, though effector mechanisms remain uncharacterized.

Fundamental Differences From Related Cyclic Dinucleotide Signaling Molecules

Three structural and functional features distinguish c-di-AMP from c-di-GMP, cGAMP, and (p)ppGpp:

Biosynthetic Constraints :

c-di-AMP synthesis requires two ATP molecules condensed by DAC domains (PF02457), whereas c-di-GMP derives from GTP via diguanylate cyclases (GGDEF domains). This ATP dependence links c-di-AMP production to cellular energy status, particularly under potassium limitation.Receptor Specificity :

While c-di-GMP primarily binds PilZ domain proteins, c-di-AMP interacts with:Essential Physiological Roles :

Knockout of DAC genes proves lethal in Staphylococcus aureus, Streptococcus agalactiae, and Mycoplasma pneumoniae, unlike the non-essential nature of c-di-GMP cyclases in most species. This essentiality stems from c-di-AMP's dual role as both signal molecule and metabolic intermediate—its breakdown produces phosphoadenylyl adenosine (pApA), a precursor for tRNA splicing and coenzyme biosynthesis.

Properties

CAS No. |

3536-89-8 |

|---|---|

Molecular Formula |

C20H26N10O13P2 |

Molecular Weight |

676.4 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C20H26N10O13P2/c21-15-9-17(25-3-23-15)29(5-27-9)19-11(32)13(7(1-31)40-19)43-45(37,38)39-2-8-14(42-44(34,35)36)12(33)20(41-8)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-33H,1-2H2,(H,37,38)(H2,21,23,25)(H2,22,24,26)(H2,34,35,36)/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1 |

InChI Key |

ABDWNIRZBUVFHC-XPWFQUROSA-N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)OP(=O)(O)O)O)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)OP(=O)(O)O)O)N |

Origin of Product |

United States |

Preparation Methods

Stepwise Chemical Synthesis

The primary method for preparing adenylyl-(3'-5')-adenosine 3'-monophosphate involves the stepwise coupling of adenosine monophosphate (AMP) units through phosphodiester bond formation. This synthesis is generally conducted via the following steps:

Activation of the phosphate group : One AMP molecule's phosphate group is chemically activated to form a reactive intermediate capable of coupling with the hydroxyl group of the second AMP molecule. Common activating agents include carbodiimides or phosphorimidazolides.

Coupling reaction : The activated phosphate reacts with the 3'-hydroxyl group of the second AMP. This reaction forms the phosphodiester bond linking the two nucleotides at the 3' and 5' positions, yielding the dinucleotide.

Deprotection and purification : Protective groups used to mask reactive functionalities during synthesis are removed under controlled conditions. The product is then purified, often by chromatography techniques such as ion-exchange or reverse-phase high-performance liquid chromatography (HPLC), to achieve high purity.

Automated synthesis : To improve efficiency and reproducibility, automated synthesizers are often employed. These instruments facilitate the sequential addition of nucleotide units with precise control over reaction conditions, minimizing side reactions and increasing yield.

Reaction Conditions and Reagents

The synthesis requires careful control of reaction parameters:

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Anhydrous dimethylformamide (DMF), pyridine | Ensures solubility and stability of intermediates |

| Activating agents | Carbodiimides (e.g., EDC), phosphorimidazolides | Facilitate formation of phosphodiester bond |

| Temperature | 0–25 °C | Mild conditions to prevent degradation |

| pH | Slightly acidic to neutral | Optimal for coupling efficiency |

| Purification methods | Ion-exchange chromatography, HPLC | Remove unreacted monomers and side products |

Enzymatic Synthesis Approaches

Besides chemical synthesis, enzymatic methods can be employed to prepare this compound:

Adenylyl cyclase-mediated synthesis : This enzyme catalyzes the formation of cyclic AMP from ATP, but under controlled conditions, it can be used to generate linear dinucleotides like this compound by modifying reaction parameters.

Phosphodiesterase-catalyzed reactions : Enzymes that cleave or form phosphodiester bonds can be harnessed in reverse or coupled reactions to synthesize the dinucleotide.

Enzymatic methods offer high regio- and stereospecificity but may require optimization for scale and yield.

Representative Synthesis Summary Table

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1. Phosphate activation | Activation of AMP phosphate group | Carbodiimide (e.g., EDC), DMF | Reactive phosphate intermediate |

| 2. Coupling | Reaction with 3'-OH of second AMP | Room temperature, controlled pH | Formation of 3'-5' phosphodiester bond |

| 3. Deprotection | Removal of protective groups | Mild acid/base treatment | Free dinucleotide with functional groups |

| 4. Purification | Chromatographic separation | Ion-exchange or reverse-phase HPLC | Pure this compound |

Conformational Considerations During Preparation

Studies using carbon-13 magnetic resonance spectroscopy have shown that the backbone conformation of adenylyl-(3'-5')-adenosine remains relatively stable during synthesis and purification steps, particularly around the C(3')-O and C(5')-O bonds critical for the phosphodiester linkage. This stability is important to maintain the biological activity and structural integrity of the compound.

Summary of Key Chemical Identifiers

| Property | Value |

|---|---|

| Molecular Formula | C20H26N10O13P2 |

| Molecular Weight | 676.4 g/mol |

| CAS Number | 3536-89-8 |

| IUPAC Name | [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methyl hydrogen phosphate |

| SMILES | C1=NC(=C2C(=N1)N(C=N2)[C@H]3C@@HO)N |

Chemical Reactions Analysis

Types of Reactions: Adenylyl-(3’-5’)-adenosine 3’-monophosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its role in biological systems.

Common Reagents and Conditions: Common reagents used in the reactions involving adenylyl-(3’-5’)-adenosine 3’-monophosphate include urea, dodecyl sulfate, and other protein denaturants . These reagents help release the nucleotide-like material bound to the toxin.

Major Products Formed: The major products formed from these reactions include various nucleotide-bound forms of the toxin, which are essential for its biological activity .

Scientific Research Applications

Signal Transduction

Role in Cellular Signaling

cAMP plays a pivotal role in signal transduction pathways. It is essential for mediating the effects of hormones such as adrenaline and glucagon, which activate adenylyl cyclase to increase cAMP levels. This process leads to the activation of PKA, which phosphorylates serine and threonine residues on target proteins, thus influencing cellular responses.

Case Study: Hormonal Regulation

Research has demonstrated that cAMP mediates the action of adrenocorticotropic hormone (ACTH) on adrenal cortex cells, enhancing steroidogenesis. In a study by Corbin et al., it was shown that cAMP levels increase significantly in response to ACTH stimulation, leading to enhanced protein synthesis involved in cortisol production .

| Hormone | Effect on cAMP | Physiological Response |

|---|---|---|

| Adrenaline | Increases | Glycogenolysis in liver |

| Glucagon | Increases | Lipolysis in adipose tissue |

| ACTH | Increases | Cortisol production |

Pharmacological Applications

Drug Development

cAMP's role as a signaling molecule makes it a target for drug development. Compounds that modulate cAMP levels can be potential therapeutics for various diseases. For instance, phosphodiesterase inhibitors prevent the breakdown of cAMP, thereby enhancing its signaling effects. This class of drugs has been explored for treating heart failure and erectile dysfunction.

Case Study: Phosphodiesterase Inhibitors

The use of phosphodiesterase type 5 inhibitors (e.g., sildenafil) demonstrates how enhancing cAMP signaling can lead to therapeutic benefits. These drugs increase cAMP levels in smooth muscle cells, promoting vasodilation and improving blood flow .

Cell Culture and Metabolism Studies

cAMP is utilized in cell culture studies to investigate metabolic pathways and cellular responses to external stimuli. By manipulating cAMP levels, researchers can study its effects on cell growth, differentiation, and apoptosis.

Case Study: Neurotransmitter Release

Studies have shown that cAMP influences neurotransmitter release. For example, dietary uridine sources have been linked to increased acetylcholine levels in the brain through mechanisms involving cAMP signaling. This finding suggests potential applications for cAMP modulators in treating neurodegenerative diseases characterized by cholinergic dysfunction .

Mechanism of Action

The mechanism of action of adenylyl-(3’-5’)-adenosine 3’-monophosphate involves its interaction with diphtheria toxin. The compound binds tightly but noncovalently to the toxin, affecting its cytotoxic effect on eukaryotic cells by transferring the ADP-ribose portion of NAD onto elongation factor 2, thereby inactivating the factor and inhibiting protein synthesis .

Comparison with Similar Compounds

Research Findings and Implications

Metabolic Pathways

Pharmacological Relevance

Biological Activity

Adenylyl-(3'-5')-adenosine 3'-monophosphate (also known as 3',5'-cyclic adenosine monophosphate or cAMP) is a crucial nucleotide involved in various biological processes. This article delves into its biological activity, mechanisms of action, and implications in health and disease, supported by data tables and research findings.

Structure and Properties

This compound consists of two adenosine monophosphate units linked by a phosphodiester bond at the 3' and 5' positions. Its molecular formula is . The compound plays a vital role as a second messenger in signaling pathways, particularly in the modulation of cellular responses to hormones and neurotransmitters.

Signaling Pathways:

cAMP is synthesized from ATP by the enzyme adenylyl cyclase, which is activated by various hormones such as epinephrine and glucagon. Once produced, cAMP activates protein kinase A (PKA), leading to phosphorylation of target proteins that regulate numerous physiological processes including:

- Cell Proliferation: cAMP influences cell growth and division through various signaling cascades.

- Differentiation: It plays a role in the differentiation of certain cell types, such as neurons.

- Apoptosis: cAMP levels can modulate apoptotic pathways, impacting cell survival.

Biological Activity in Health and Disease

Research has shown that alterations in cAMP signaling are implicated in several health conditions:

- Mental Health Disorders:

-

Cardiovascular Health:

- cAMP is involved in the regulation of heart rate and contractility. Dysregulation of cAMP signaling can lead to heart diseases.

-

Cancer:

- Elevated levels of cAMP have been associated with tumor suppression in various cancers, highlighting its potential as a therapeutic target.

Case Studies

Case Study 1: Depression and cAMP Levels

- A cross-sectional study involving 1481 participants found that individuals with a history of major depression had markedly lower levels of platelet adenylyl cyclase activity compared to controls. This suggests that cAMP signaling may play a critical role in mood regulation .

Case Study 2: Cancer Research

- Research on breast cancer cells demonstrated that increasing intracellular cAMP levels inhibited cell proliferation and induced apoptosis, suggesting a protective role against tumorigenesis.

Comparative Analysis

The following table compares this compound with related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Adenosine triphosphate (ATP) | Nucleotide | Primary energy carrier |

| Cyclic adenosine monophosphate (cAMP) | Nucleotide | Functions as a secondary messenger |

| Adenylyl-(3'-5')-uridine 3'-monophosphate | Dinucleotide | Contains uridine instead of adenine |

| 3'-Phosphoadenosine-5'-phosphosulfate | Phosphorylated nucleotide | Involved in sulfation reactions |

Q & A

Basic Research Questions

Q. What are the standard methodologies for isolating Adenylyl-(3'-5')-adenosine 3'-monophosphate from biological samples?

- Methodological Answer : Isolation typically involves liquid chromatography (e.g., reverse-phase HPLC) or ion-exchange chromatography to separate nucleotides based on charge and hydrophobicity. For example, adenosine 3'-monophosphate (3'-AMP) can be purified using ion-exchange resins, as described for similar nucleotides in and . Sample pretreatment steps, such as deproteinization with trichloroacetic acid or ultrafiltration, are critical to remove interfering macromolecules .

Q. How does the structure of this compound differ from cyclic AMP (cAMP)?

- Methodological Answer : Structural differentiation requires techniques like NMR or mass spectrometry. While cAMP ( ) is a cyclic 3',5'-phosphodiester, this compound is a linear dinucleotide with a 3'-5' phosphodiester bond and a terminal 3'-monophosphate. X-ray crystallography or 2D-NMR can resolve the linear vs. cyclic topology and confirm phosphate positions .

Q. What enzymatic pathways are implicated in the biosynthesis of this compound?

- Methodological Answer : Biosynthesis may involve adenylyltransferases or kinases. For example, adenosine 3'-phosphate 5'-phosphosulfate (PAPS) synthesis ( ) requires sequential phosphorylation by ATP sulfurylase and APS kinase. Similarly, adenylate cyclase ( ) generates cAMP from ATP, suggesting analogous pathways for linear dinucleotides. Enzyme activity assays with radiolabeled ATP or phosphate donors can track synthesis .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported enzymatic activity data for this compound metabolism?

- Methodological Answer : Contradictions often arise from assay conditions (e.g., pH, cofactors) or substrate purity. Standardizing protocols, as seen in ’s HPLC purity criteria (≥98.5%), is essential. Kinetic studies should include controls for enzyme inhibitors (e.g., EDTA for metalloenzymes) and validate substrate concentrations via spectrophotometry .

Q. What experimental designs are optimal for studying its role as a signaling molecule compared to cAMP?

- Methodological Answer : Use FRET-based biosensors or competitive ELISA ( ) to monitor real-time levels in cellular models. CRISPR knockouts of adenylate cyclase or phosphodiesterases can isolate specific signaling pathways. Comparative studies should measure downstream effectors (e.g., protein kinase A activation for cAMP vs. alternative targets for the dinucleotide) .

Q. How can researchers distinguish 3'-monophosphate isomers from 5'-monophosphate derivatives in analytical assays?

- Methodological Answer : Enzymatic digestion with phosphatases (e.g., snake venom phosphodiesterase) releases phosphate groups, which can be quantified via malachite green assays. Alternatively, capillary electrophoresis separates isomers based on migration differences under optimized buffer conditions. Structural confirmation via tandem MS/MS fragmentation patterns is also effective .

Q. What strategies address the compound’s instability during long-term storage?

- Methodological Answer : Lyophilization in neutral buffers (pH 6–7) and storage at -80°C minimizes hydrolysis. recommends -20°C for solid forms and desiccation to prevent moisture-induced degradation. Stability assays using accelerated aging (e.g., 40°C/75% RH) can model shelf-life .

Data Analysis and Experimental Design

Q. What statistical approaches are suitable for analyzing dose-response relationships in its biological activity?

- Methodological Answer : Nonlinear regression models (e.g., Hill equation) fit dose-response curves, with IC50/EC50 calculations using software like GraphPad Prism. Replicate experiments (n ≥ 3) and ANOVA account for variability. For low-abundance samples, bootstrap resampling enhances confidence intervals .

Q. How to validate interactions between this compound and putative binding proteins?

- Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity (KD). Pull-down assays with immobilized nucleotides and Western blotting ( ) identify interacting proteins. Mutagenesis of conserved phosphate-binding residues (e.g., lysine or arginine) can confirm specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.